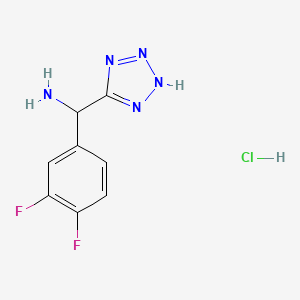

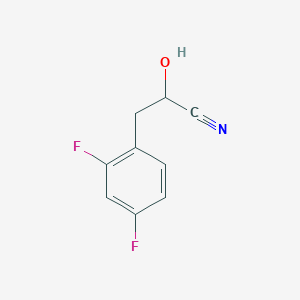

3-(2,4-二氟苯基)-2-羟基丙腈

描述

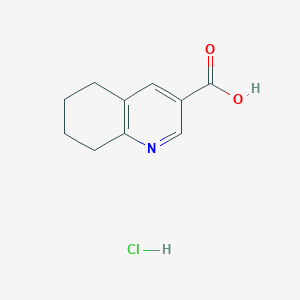

The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” appears to contain a 2,4-difluorophenyl group, a hydroxy group, and a nitrile group. The presence of these functional groups could give the compound certain properties. For example, the difluorophenyl group could make the compound more lipophilic, potentially affecting its solubility and reactivity . The hydroxy group could make the compound capable of forming hydrogen bonds, which could also affect its reactivity and interactions with other molecules. The nitrile group could make the compound a potential precursor to other compounds through reactions such as hydrolysis or reduction .

Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl, hydroxy, and nitrile groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could be reduced to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluorophenyl group could affect the compound’s lipophilicity and solubility .科学研究应用

Organometallic Chemistry and Synthesis

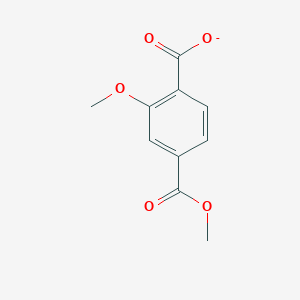

Research conducted by Marzi, Gorecka, and Schlosser (2004) demonstrated the application of 2,4-difluorophenol, a related compound, in the realm of organometallic chemistry. They successfully converted difluorophenols and trifluorophenols into a variety of new hydroxybenzoic acids using organometallic intermediates. This study underscores the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in diversity-oriented synthesis and functionalization of fluorinated aromatic compounds (Marzi, Gorecka, & Schlosser, 2004).

Organic Light-Emitting Devices

Li, Wu, Jiao, Liu, Wang, and Hou (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices (OLEDs). Their findings highlight the potential of such compounds, including 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, in enhancing the efficiency and luminance of OLEDs, thanks to the introduction of electron-withdrawing fluorinated substituents (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).

Fluorescence Probes for Reactive Oxygen Species

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species (ROS). These probes, closely related to 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, selectively and sensitively detected highly reactive oxygen species, demonstrating the compound's potential in biological and chemical applications for detecting and studying ROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Spectroscopic and Diffractometric Studies

Vogt, Williams, Johnson, and Copley (2013) conducted a spectroscopic and diffractometric study of polymorphic forms of a closely related compound, showcasing the significance of such compounds in the field of crystallography and solid-state characterization. This research underlines the utility of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in the analysis of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Antifungal Applications

Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, and Wu (2014) synthesized a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, analogs of fluconazole, and evaluated their antifungal activities. This study suggests the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile derivatives in developing new antifungal agents (Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, & Wu, 2014).

安全和危害

未来方向

The future directions for research on “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could include further studies on its synthesis, reactivity, and potential applications. For example, the compound could be investigated as a potential precursor to other compounds, or its properties could be studied in more detail .

属性

IUPAC Name |

3-(2,4-difluorophenyl)-2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGLYCWZIDBUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile | |

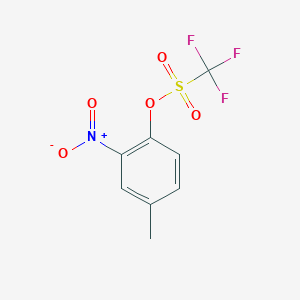

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

![Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate](/img/structure/B1430585.png)

![8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430586.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)